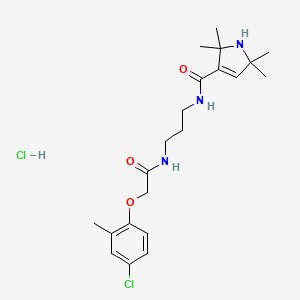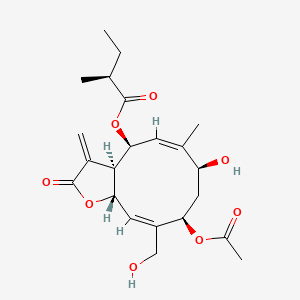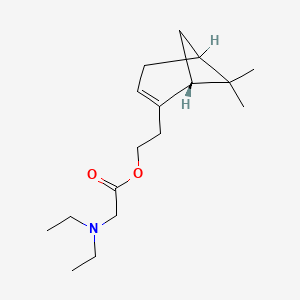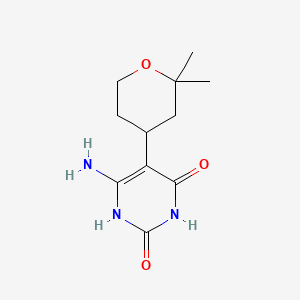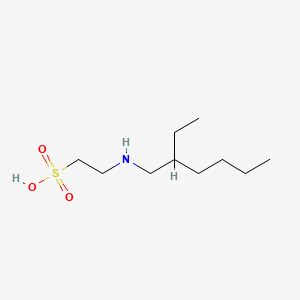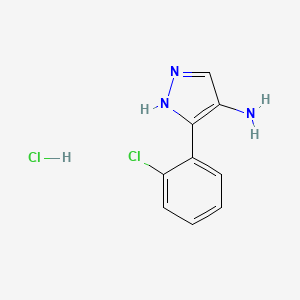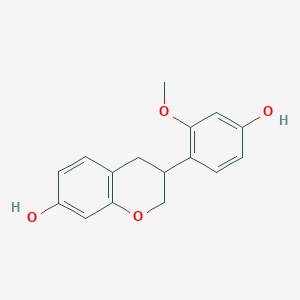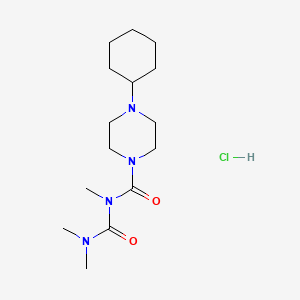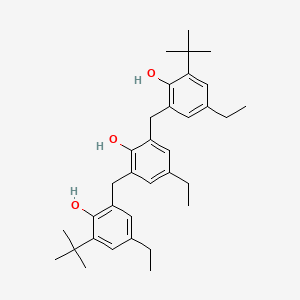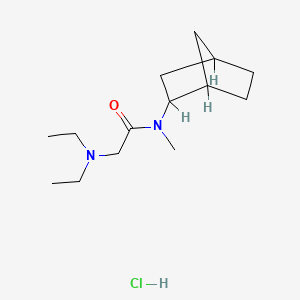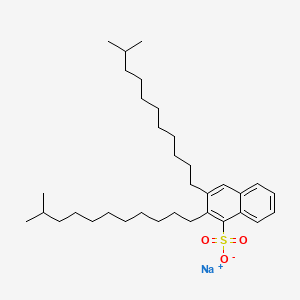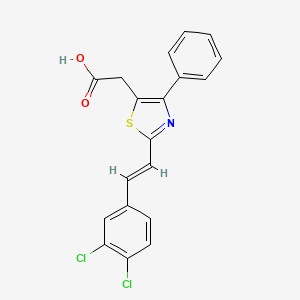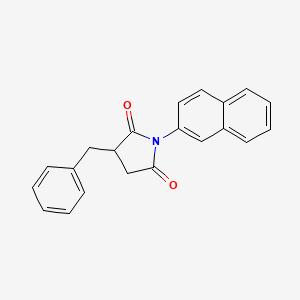
2-Benzyl-N-2-naphthylsuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-N-2-naphthylsuccinimide is a compound belonging to the class of succinimides, which are cyclic imides derived from succinic acid. This compound is characterized by the presence of a benzyl group and a naphthyl group attached to the succinimide ring. Succinimides are known for their diverse biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-N-2-naphthylsuccinimide typically involves the reaction of succinic anhydride with benzylamine and 2-naphthylamine. The reaction is carried out in the presence of a suitable solvent, such as benzene or acetone, and a catalyst, such as zinc bromide or hexamethyldisilazane (HMDS). The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-N-2-naphthylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones and benzaldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imide group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Naphthoquinones and benzaldehydes.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Benzyl-N-2-naphthylsuccinimide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Benzyl-N-2-naphthylsuccinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
2-Benzylsuccinimide: Lacks the naphthyl group, resulting in different chemical and biological properties.
N-2-Naphthylsuccinimide: Lacks the benzyl group, affecting its reactivity and applications.
2-Benzyl-N-phenylsuccinimide: Contains a phenyl group instead of a naphthyl group, leading to variations in its chemical behavior and biological activity.
Uniqueness: 2-Benzyl-N-2-naphthylsuccinimide is unique due to the presence of both benzyl and naphthyl groups, which confer distinct chemical reactivity and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
102469-36-3 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-benzyl-1-naphthalen-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H17NO2/c23-20-14-18(12-15-6-2-1-3-7-15)21(24)22(20)19-11-10-16-8-4-5-9-17(16)13-19/h1-11,13,18H,12,14H2 |
InChI Key |
UFEAPLPGZPAYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



